molecular formula C8H14N2OS2 B15167308 N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide CAS No. 872578-97-7

N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide

Katalognummer: B15167308
CAS-Nummer: 872578-97-7
Molekulargewicht: 218.3 g/mol
InChI-Schlüssel: HNPZSLFLZKXYNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide: is a chemical compound with the molecular formula C8H14N2OS2 and a molecular weight of 218.34 g/mol . This compound is characterized by the presence of a disulfide bond, an amine group, and a prop-2-ynamide moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide typically involves the following steps:

    Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved by oxidizing a thiol compound such as 3-mercaptopropylamine in the presence of an oxidizing agent like hydrogen peroxide or iodine.

    Amidation Reaction: The next step involves the reaction of the disulfide compound with prop-2-ynoic acid or its derivatives under amidation conditions. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The disulfide bond in N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide can undergo oxidation to form sulfonic acids or other higher oxidation states.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfonic acids

    Reduction: Thiols

    Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing disulfide bonds.

    Biology: The compound can be used in the study of redox biology due to its disulfide bond, which is relevant in protein folding and cellular redox states.

    Industry: Used in the production of polymers and materials that require specific chemical functionalities.

Wirkmechanismus

The mechanism of action of N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reduced to thiols or oxidized to higher oxidation states, making it a versatile molecule in various biochemical pathways. The amine group can also participate in nucleophilic substitution reactions, adding to its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Disulfide diethylamine: Similar in having a disulfide bond and amine groups.

    N-(2-Mercaptoethyl)prop-2-ynamide: Similar in having a prop-2-ynamide moiety and thiol group.

Uniqueness

N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide is unique due to the combination of its disulfide bond, amine group, and prop-2-ynamide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

872578-97-7

Molekularformel

C8H14N2OS2

Molekulargewicht

218.3 g/mol

IUPAC-Name

N-[2-(3-aminopropyldisulfanyl)ethyl]prop-2-ynamide

InChI

InChI=1S/C8H14N2OS2/c1-2-8(11)10-5-7-13-12-6-3-4-9/h1H,3-7,9H2,(H,10,11)

InChI-Schlüssel

HNPZSLFLZKXYNI-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)NCCSSCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.